molecular formula C20H25N5O4 B11021482 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B11021482
M. Wt: 399.4 g/mol
InChI Key: YLYFZAPLSMHTPP-UHFFFAOYSA-N
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Description

2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core and a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of appropriate anthranilic acid derivatives. The pyrazole moiety is then introduced via a condensation reaction with a suitable hydrazine derivative. The final step involves the coupling of the quinazolinone and pyrazole intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone or pyrazole rings are replaced by other nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE stands out due to its unique combination of a quinazolinone core and a pyrazole moiety. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C20H25N5O4/c1-12-8-13(2)25(23-12)7-6-21-19(26)11-24-14(3)22-16-10-18(29-5)17(28-4)9-15(16)20(24)27/h8-10H,6-7,11H2,1-5H3,(H,21,26)

InChI Key

YLYFZAPLSMHTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CN2C(=NC3=CC(=C(C=C3C2=O)OC)OC)C)C

Origin of Product

United States

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